molecular formula C13H19NO3 B1183765 N-(2-methoxybenzyl)valine

N-(2-methoxybenzyl)valine

Cat. No.: B1183765
M. Wt: 237.299
InChI Key: JPQNZZMRAMMNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxybenzyl)valine is a modified amino acid derivative where a 2-methoxybenzyl group is attached to the nitrogen atom of valine. This structural modification introduces unique steric and electronic properties, making it relevant in pharmaceutical and coordination chemistry. The 2-methoxy group on the benzyl ring influences solubility, reactivity, and intermolecular interactions, distinguishing it from other valine derivatives.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.299

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C13H19NO3/c1-9(2)12(13(15)16)14-8-10-6-4-5-7-11(10)17-3/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)

InChI Key

JPQNZZMRAMMNAS-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NCC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

N-(2′-Azidobenzoyl)-valine

  • Structure : Features an azidobenzoyl group instead of a methoxybenzyl group.
  • Synthesis : Prepared via reaction of 2-azidobenzoic acid chloride with L-valine under basic conditions, yielding an 83% crude product .
  • Mass spectral data (LRMS: m/z 318.1 [M+H]⁺; HRMS confirms C₁₆H₁₆N₅O₃) contrasts with N-(2-methoxybenzyl)valine’s fragmentation pattern (see Table 1).

N-(3-Methoxy-2-oxido-benzylidene)valinate Tin Complex

  • Structure : A tin(IV) complex with a Schiff base ligand derived from 3-methoxy-2-hydroxybenzaldehyde and valine .
  • Key Differences: The methoxy group is at the 3-position instead of the 2-position, altering electronic effects on metal coordination. The oxido group enhances chelation with tin, enabling applications in catalysis or material science, unlike the non-metallated this compound.

N-Ethoxycarbonyl α-Methyl-L-valine

  • Structure : Contains an ethoxycarbonyl group and α-methyl substitution on valine .
  • Key Differences: The ethoxycarbonyl group increases steric bulk and hydrolytic stability compared to the smaller methoxybenzyl group.

NBOMe Derivatives (e.g., 25iP-NBOMe)

  • Structure : Psychedelic phenethylamines with N-(2-methoxybenzyl) groups.
  • Fragmentation Analysis: The N-(2-methoxybenzyl) moiety generates diagnostic ions at m/z 121.0648 (C₈H₉O⁺) and m/z 91.0542 (C₇H₇⁺) in mass spectrometry, distinct from fluorobenzyl analogs (e.g., m/z 109.0448 for C₇H₆F⁺) .

Data Tables

Table 1: Mass Spectral Fragmentation Patterns of Benzyl-Modified Valine Derivatives

Compound Diagnostic Ions (m/z) Corresponding Fragments Reference
This compound 121.0648, 91.0542 C₈H₉O⁺, C₇H₇⁺
N-(2-Fluorobenzyl)valine 109.0448 C₇H₆F⁺
N-(2′-Azidobenzoyl)-valine 318.1 (LRMS), C₁₆H₁₆N₅O₃ (HRMS) Azide-related fragmentation

Table 2: Structural and Functional Comparisons

Compound Substituent Position/Group Key Properties/Applications
This compound 2-methoxybenzyl Potential chiral ligand, moderate polarity
N-(3-Methoxy-2-oxido)valine 3-methoxy, oxido Tin(IV) coordination, catalysis
N-Ethoxycarbonyl-valine Ethoxycarbonyl, α-methyl Enhanced stability, peptide synthesis

Research Implications

  • Synthetic Flexibility : The methoxybenzyl group’s position (2- vs. 3-) significantly impacts electronic properties and reactivity, as seen in tin complex stability .
  • Analytical Utility : Mass spectral fragmentation patterns (e.g., m/z 121.0648) provide rapid identification of 2-methoxybenzyl derivatives in forensic and pharmaceutical contexts .
  • Biological Relevance : Steric effects from substituents like ethoxycarbonyl or azide may influence receptor binding or metabolic pathways compared to methoxybenzyl analogs .

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